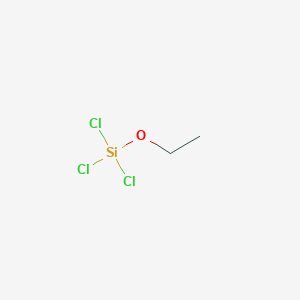

Trichloro(ethoxy)silane

Description

Structure

3D Structure

Properties

CAS No. |

1825-82-7 |

|---|---|

Molecular Formula |

C2H5Cl3OS |

Molecular Weight |

183.5 g/mol |

IUPAC Name |

trichloro(ethoxy)-λ4-sulfane |

InChI |

InChI=1S/C2H5Cl3OS/c1-2-6-7(3,4)5/h2H2,1H3 |

InChI Key |

WGFFRGRJYDJNNR-UHFFFAOYSA-N |

SMILES |

CCO[Si](Cl)(Cl)Cl |

Canonical SMILES |

CCOS(Cl)(Cl)Cl |

Other CAS No. |

1825-82-7 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Fundamental Reaction Mechanisms of Trichloro Ethoxy Silane and Analogous Silanes

Hydrolysis Processes

The reaction is generally slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts. google.comgelest.com The choice of catalyst not only affects the rate of hydrolysis but also influences the structure of the resulting polymeric or network material. unm.eduresearchgate.net

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the hydrolysis of alkoxysilanes is a multi-step process initiated by the protonation of an oxygen atom on the alkoxy group. unm.eduresearchgate.net This mechanism is generally considered a bimolecular nucleophilic substitution (SN2) type reaction at the silicon center. paint.org

The acid-catalyzed hydrolysis mechanism begins with a rapid and reversible protonation of the oxygen atom of the alkoxy (ethoxy) group by a hydroxonium ion (H₃O⁺), the active catalyst in aqueous acid solutions. researchgate.netnih.govchemguide.co.uk This protonation makes the silicon atom more electrophilic by increasing the leaving group's ability to depart. acs.orgresearchgate.net

Following protonation, a water molecule acts as a nucleophile and attacks the electron-deficient silicon atom. paint.org This nucleophilic attack typically occurs from the backside, leading to the formation of a positively charged, pentavalent transition state. nih.gov The reaction proceeds through an SN2-type displacement, where the protonated alcohol (ROH₂)⁺ is expelled, and a silanol (B1196071) (Si-OH) is formed, regenerating the acid catalyst. paint.org For subsequent hydrolysis steps on the same silicon atom, the rate generally decreases as the electron-withdrawing nature of the newly formed hydroxyl groups destabilizes the positively charged transition state. gelest.comnih.gov

The rate of acid-catalyzed hydrolysis is highly sensitive to the electronic properties of the substituents attached to the silicon atom. Electron-donating groups on the silicon atom, such as alkyl groups, can stabilize the partial positive charge that develops on the silicon in the pentavalent transition state. nih.gov This stabilization lowers the activation energy of the reaction and thus accelerates the rate of hydrolysis. unm.edunih.gov

Conversely, electron-withdrawing groups attached to the silicon atom, such as chlorine in trichloro(ethoxy)silane, would be expected to destabilize this transition state, thereby slowing the hydrolysis rate compared to non-halogenated analogues. However, electron-withdrawing substituents on the alkoxy leaving group itself can increase the reaction rate. pageplace.de

| Substituent Type on Silicon | Electronic Effect | Influence on Acid-Catalyzed Hydrolysis Rate | Rationale |

| Alkyl Groups (e.g., -CH₃) | Electron-Donating | Increase | Stabilizes the positively charged transition state. unm.edunih.gov |

| Chloro Groups (e.g., -Cl) | Electron-Withdrawing | Decrease | Destabilizes the positively charged transition state. |

| Phenyl Groups (e.g., -C₆H₅) | Electron-Withdrawing | Decrease | Destabilizes the positively charged transition state. |

Protonation and Nucleophilic Attack Dynamics

Base-Catalyzed Hydrolysis Mechanism

In basic media, the hydrolysis of alkoxysilanes follows a different mechanistic pathway, characterized by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edupaint.org This process also generally proceeds via an SN2-type mechanism, involving a pentacoordinate intermediate. google.comingentaconnect.com

The base-catalyzed mechanism is initiated by the attack of a potent nucleophile, typically a hydroxide anion (OH⁻), on the silicon center. researchgate.netingentaconnect.com This attack forms a pentacoordinate, negatively charged intermediate (a hypervalent silicon species). paint.orgingentaconnect.com This step is generally the rate-determining step of the reaction. The intermediate then expels the alkoxy group (⁻OR) which is subsequently protonated by water to form an alcohol (ROH).

The rate of base-catalyzed hydrolysis is significantly influenced by steric hindrance around the silicon atom. nih.govingentaconnect.com The mechanism requires the direct approach of a nucleophile to the silicon center. ingentaconnect.com Bulky substituents, whether they are the non-hydrolyzable groups attached directly to silicon or the alkoxy groups themselves, can physically impede this attack. acs.orgingentaconnect.com

An increase in the size and branching of the alkoxy group (e.g., replacing ethoxy with isopropoxy or tert-butoxy) leads to a decrease in the hydrolysis rate. acs.orgpageplace.de Similarly, large organic groups bonded to the silicon atom slow down the hydrolysis by shielding the silicon from the incoming nucleophile. nih.gov This steric effect is often more pronounced in base-catalyzed hydrolysis than in acid-catalyzed hydrolysis due to the direct attack on the silicon atom by the anionic nucleophile. ingentaconnect.com

| Alkoxy Group on Silane (B1218182) | Relative Size/Bulk | Expected Impact on Base-Catalyzed Hydrolysis Rate | Rationale |

| Methoxy (B1213986) (-OCH₃) | Small | Fast | Minimal steric shielding of the silicon atom. gelest.com |

| Ethoxy (-OC₂H₅) | Medium | Moderate | Increased steric hindrance compared to methoxy. gelest.com |

| Isopropoxy (-OCH(CH₃)₂) | Large | Slow | Significant steric hindrance impedes nucleophilic attack. pageplace.de |

| tert-Butoxy (-OC(CH₃)₃) | Very Large | Very Slow | Maximum steric shielding among common alkoxy groups. |

Nucleophilic Attack by Hydroxyl/Silanolate Anions

Kinetic Parameters of Hydrolysis

The hydrolysis of alkoxysilanes, including analogous compounds to trichloro(ethoxy)silane, is a critical step in processes like sol-gel synthesis. The kinetics of this reaction are influenced by several factors, including the concentration of reactants and catalysts, temperature, and the chemical structure of the silane itself.

Reaction Order Dependence

The hydrolysis of alkoxysilanes is a catalytic reaction whose rate depends on the concentrations of the silane, water, and any catalysts present. nih.gov Many studies report that the hydrolysis reaction is first or pseudo-first order with respect to the concentration of the alkoxysilane. nih.gov For instance, investigations into the hydrolysis of various ethoxysilanes have often assumed a first-order dependence on the silane reactant to determine kinetic rate constants. osti.gov

Rate Constants and Activation Energies

Methoxysilanes are generally observed to be more reactive than their ethoxysilane (B94302) counterparts in both acidic and alkaline conditions. nih.gov The activation energy for hydrolysis is a key parameter; for example, the activation energy for TEOS hydrolysis in an acidic medium (pH 3.134) was found to be 31.52 kJ mol⁻¹, while for MTES at the same pH, it was significantly higher at 57.61 kJ mol⁻¹. nih.gov In a basic medium, the activation energy for TEOS hydrolysis was reported to be around 6 kcal mol⁻¹ (approximately 25.1 kJ mol⁻¹). nih.gov

The following table summarizes kinetic data for the hydrolysis of analogous ethoxysilanes under various conditions.

| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) |

| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) | 0 - 0.18 M⁻¹ min⁻¹ | 31.52 kJ mol⁻¹ |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 0 - 0.23 M⁻¹ min⁻¹ | 57.61 kJ mol⁻¹ |

| Tetraethoxysilane (TEOS) | Phosphoric acid catalyst | 1.1 to 5.4 x 10² M⁻¹ sec⁻¹ | 33.3 kJ mol⁻¹ |

| Aminotriethoxy Silane (APTS) | Deuterated ethanol (B145695), no catalyst, 25°C | Initial: 2.77 x 10⁻⁴ sec⁻¹ | Initial: 34.4 kJ mol⁻¹ |

| Aminotriethoxy Silane (APTS) | Deuterated ethanol, no catalyst, 25°C | Secondary: 0.733 x 10⁻⁴ sec⁻¹ | Secondary: 30.6 kJ mol⁻¹ |

This table presents data for analogous silane compounds to illustrate general kinetic principles. nih.gov

Condensation Reactions

Following hydrolysis, the resulting silanol (Si-OH) groups are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bonds. nih.govgelest.com This polymerization process is fundamental to the formation of silica-based networks and materials. mdpi.com The condensation kinetics are often more complex than hydrolysis and can proceed through several mechanisms. nih.gov

Silanol Condensation Mechanisms

Silanol condensation is a crucial step in the sol-gel process, leading to the formation of a three-dimensional polysiloxane network. mdpi.com The reaction mechanisms are strongly influenced by the pH of the system. unm.edu In acidic environments, the condensation typically involves a protonated silanol group, while under basic conditions, a deprotonated silanolate anion attacks a neutral silanol. unm.edu These reactions can occur between monomeric silanols, between a monomer and a growing polymer, or between larger polymeric structures. nih.gov The persistence of silanols in reaction mixtures, even within condensed structures, has been observed empirically and through techniques like ²⁹Si-NMR. gelest.com

Dehydration Pathways

One of the primary pathways for condensation is the reaction between two silanol groups, which results in the formation of a siloxane bridge and the elimination of a water molecule. nih.govgelest.com

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

This water-producing condensation is a key step in the gelation process. researchgate.net The rate of this reaction is highly dependent on factors such as pH and catalyst type. unm.edu For instance, in acidic conditions where hydrolysis is rapid, the subsequent condensation can lead to the formation of more linear or weakly branched polymeric structures. unm.edu Conversely, base-catalyzed conditions tend to promote the formation of more highly branched, colloidal particles. unm.edu

Alcohol Elimination Pathways

Alternatively, condensation can occur between a silanol group and an unhydrolyzed alkoxy group (e.g., an ethoxy group), leading to the formation of a siloxane bond and the elimination of an alcohol molecule. nih.govgelest.com

≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH (where R is an alkyl group, e.g., ethyl) nih.gov

Factors Influencing Condensation Kinetics

The rate and extent of condensation of trichloro(ethoxy)silane and similar silanes are critically dependent on several experimental parameters.

The pH of the reaction medium is a crucial factor controlling both hydrolysis and condensation rates. kccsilicone.comnih.gov Generally, both acid and base catalysis accelerate these reactions. kccsilicone.com

Acidic Conditions (pH < 4): In acidic environments, the hydrolysis of alkoxysilanes is rapid, while the condensation of the resulting silanols is comparatively slow. nih.gov The hydrolysis is initiated by the protonation of the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govgelest.com The rate of condensation is at its minimum around a pH of 4-5, which contributes to the stability of silane solutions at this pH. kccsilicone.comipsonline.in Acid-catalyzed condensation typically leads to the formation of less branched, more linear or randomly branched polymer structures. instras.com

Neutral Conditions (pH ≈ 7): At a neutral pH, the rate of hydrolysis for alkoxysilanes is at its slowest. nih.govencyclopedia.pub

Alkaline Conditions (pH > 7): In basic media, the condensation reaction is generally faster than the hydrolysis reaction. nih.gov The mechanism involves the nucleophilic attack of a hydroxyl ion on the silicon atom. nih.gov Base catalysis tends to promote the formation of more highly branched and cross-linked structures, often leading to gels and precipitates. instras.com

A summary of the effect of pH on hydrolysis and condensation rates is presented in the table below.

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |

| < 4 (Acidic) | Fast | Slow | Linear, less branched polymers |

| 4-5 | Moderate | Minimum | High stability of silanol intermediates |

| ≈ 7 (Neutral) | Slowest | Moderate | - |

| > 7 (Alkaline) | Slow | Fast | Highly branched, cross-linked networks (gels) |

The molar ratio of water to silane, often denoted as 'r', is a significant parameter that dictates the extent of hydrolysis and the subsequent condensation pathway. nih.gov Stoichiometrically, for a trifunctional silane like trichloro(ethoxy)silane, a molar ratio of r = 1.5 is required for complete hydrolysis of the three hydrolyzable groups. nih.gov

An increase in the water content generally enhances the hydrolysis reaction up to a certain point. nih.gov However, an excess of water can sometimes inhibit the reaction, potentially due to the reduced solubility of the silane. nih.gov The amount of water present also influences whether the condensation proceeds primarily through water-producing or alcohol-producing pathways. nih.gov The concentration of water can also determine whether the final structures are cyclic or cross-linked networks. nih.gov

The choice of solvent plays a critical role in the hydrolysis and condensation of silanes by acting as a homogenizing agent and influencing reaction kinetics. nih.govsemi.ac.cn Key solvent properties that affect these reactions include polarity, dipole moment, and the ability to donate protons (protic vs. aprotic). nih.gov

Polarity: The polarity of the solvent affects the solubility of the silane precursors and the growing oligomers. nih.gov

Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, can participate in the reaction through re-esterification and can stabilize charged intermediates. nih.gov The hydrophilicity of the solvent can impact the rate of hydrolysis; for instance, the hydrolysis rate of some silanes decreases as the hydrophilicity of the alcohol solvent (methanol, ethanol, propan-1-ol) increases. nih.govencyclopedia.pub Aprotic solvents are generally considered inert. nih.gov

Common Solvents: Ethanol and methanol (B129727) are frequently used as co-solvents with water to ensure a homogeneous reaction mixture, as many silanes are not readily soluble in water. semi.ac.cn The presence of the alcohol byproduct of hydrolysis (ethanol in the case of ethoxysilanes) can also influence the reaction equilibrium. gelest.com

Temperature and ionic strength are secondary but important factors that influence the kinetics of silane condensation. nih.gov

Temperature: An increase in temperature generally accelerates the rates of both hydrolysis and condensation reactions, in accordance with the Arrhenius equation. nih.govencyclopedia.pub Higher temperatures can also favor certain reaction pathways over others, influencing the final structure of the polysiloxane network. For example, elevated temperatures can promote cyclization.

Ionic Strength: The ionic strength of the solution can affect the rate of condensation. nih.gov Studies on the condensation of silicic acid have shown that the reaction rate constants are dependent on the ionic strength of the aqueous solution. nih.gov

Solvent Effects

Polymerization and Oligomerization Pathways

The hydrolysis of trichloro(ethoxy)silane yields reactive silanol intermediates, which then undergo condensation to form siloxane bonds (Si-O-Si). This process of polymerization and oligomerization can lead to a variety of structures, from small cyclic oligomers to large, highly cross-linked networks. nih.govinstras.com

The formation of a three-dimensional siloxane network is the ultimate result of the hydrolysis and condensation of trifunctional silanes like trichloro(ethoxy)silane. semi.ac.cn The process can be visualized as follows:

Hydrolysis: The chloro and ethoxy groups are replaced by hydroxyl groups to form silanetriols. nih.govencyclopedia.pub

Condensation: These silanol groups react with each other (or with remaining chloro/ethoxy groups) to form siloxane bridges, releasing water or ethanol. nih.govnih.gov

Network Growth: This condensation continues, leading to the formation of oligomers which can be linear, branched, or cyclic. instras.com As the reaction progresses, these oligomers connect, leading to a highly cross-linked, three-dimensional polymeric network. semi.ac.cnrsc.org

The structure of the final network is highly dependent on the reaction conditions. As previously noted, acidic catalysis tends to produce more open, less condensed structures, while basic catalysis leads to more compact, particulate, or gel-like networks. instras.com The controlled hydrolysis and polycondensation of trifunctional silanes are key to synthesizing various polysilsesquioxanes with structures ranging from cages to ladders and random networks. instras.comresearchgate.net

Structural Evolution of Oligomers and Polymers

The initial stages of polymerization for trifunctional silanes like trichloro(ethoxy)silane involve the formation of various oligomeric structures. The specific architecture of these oligomers is significantly influenced by the reaction conditions, particularly the amount of water present. mdpi.com As the hydrolysis and condensation reactions proceed, these oligomers grow and interconnect, leading to the formation of larger polymers.

The structure of the resulting polymers can range from linear or branched chains to more complex, three-dimensional networks known as silsesquioxanes, which have the general formula (RSiO1.5)n. twi-global.com The degree of cross-linking within the polymer network is determined by the extent of condensation. twi-global.com

Key Factors Influencing Oligomer and Polymer Structure:

Water/Silane Ratio: The ratio of water to silane not only affects the kinetics of hydrolysis but also plays a crucial role in determining the structure, shape, and molecular weight distribution of the resulting oligomers. mdpi.com Higher water content generally favors the formation of more complex, cyclic, and bicyclic oligomers over linear structures. mdpi.com

Catalyst and pH: The type of catalyst (acid or base) and the pH of the reaction medium significantly influence the relative rates of hydrolysis and condensation, thereby affecting the final polymer architecture. nih.gov Acid-catalyzed hydrolysis tends to produce more linear polymers, while base-catalyzed conditions often lead to more branched and cross-linked structures. gelest.com

Solvent: The choice of solvent can impact the solubility of the reacting species and the stability of intermediates, which in turn affects the polymerization process and the structure of the final polymer. researchgate.net

The evolution from monomers to complex polymeric networks can be visualized as a progression from initial hydrolysis to form silanols, followed by condensation reactions that build up the siloxane backbone. The functionality of the silane (in this case, trifunctional) allows for the development of a highly cross-linked, three-dimensional network. mdpi.comtwi-global.com

Phase Separation Phenomena in Polymerization

During the polymerization of alkoxysilanes in a solvent system, phase separation can occur. This phenomenon involves the separation of the reaction mixture into two or more distinct phases, typically a polymer-rich phase and a solvent-rich phase. mdpi.cominnovationnewsnetwork.com Phase separation is a critical aspect of the polymerization process as it significantly influences the morphology and properties of the final material. utwente.nl

Drivers of Phase Separation:

Polymerization Progression: As the condensation reaction proceeds, the molecular weight of the siloxane oligomers and polymers increases. This increase in size can lead to a decrease in entropy of mixing, driving the system towards phase separation. mdpi.com

Solvent-Polymer Interactions: The affinity between the growing polymer network and the solvent plays a crucial role. If the polymer becomes less soluble in the solvent as it grows, phase separation will be induced. mdpi.com Additives can be used to modify these interactions and control the phase separation process. mdpi.com

Repulsive Interactions: In some systems, phase separation is driven by repulsive interactions between the solvent mixture and polymeric additives that adsorb onto the growing silica (B1680970) oligomers. mdpi.com

The interplay between the kinetics of polymerization and the thermodynamics of phase separation determines the final structure of the material. For instance, in the formation of polymeric membranes, rapid phase separation can lead to the formation of a porous substructure, while a slower process might result in a denser material. utwente.nl The point at which phase separation occurs during the polymerization process can be controlled by factors such as temperature, solvent composition, and the presence of additives. mdpi.comutwente.nl

Silicon-Chlorine Bond Reactivity and Hydrolytic Sensitivity

The silicon-chlorine (Si-Cl) bond in compounds like trichloro(ethoxy)silane is highly reactive, particularly towards nucleophilic attack by water. gelest.comresearchgate.net This high reactivity is a defining characteristic of chlorosilanes and is fundamental to their use as precursors in silicone polymer synthesis. researchgate.net

Hydrolysis Mechanism:

The hydrolysis of the Si-Cl bond is a rapid reaction that proceeds via a nucleophilic substitution mechanism. researchgate.net A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. encyclopedia.pub This leads to the displacement of the chloride ion and the formation of a silanol group (Si-OH), with the concurrent release of hydrochloric acid (HCl). wikipedia.org

The reaction can be represented by the following idealized equation: RSiCl₃ + 3H₂O → RSi(OH)₃ + 3HCl wikipedia.org

The presence of multiple chlorine atoms on the silicon in trichloro(ethoxy)silane means this hydrolysis can occur sequentially, with each Si-Cl bond being susceptible to reaction with water.

Factors Influencing Hydrolytic Sensitivity:

Number of Chlorine Atoms: The reactivity of the Si-Cl bond is influenced by the number of chlorine atoms attached to the silicon. Trichlorosilanes are generally more reactive than dichlorosilanes or monochlorosilanes. semi.ac.cn

Steric Hindrance: The size of the organic substituent on the silicon atom can affect the rate of hydrolysis. Larger, bulkier groups can sterically hinder the approach of the water molecule to the silicon center, slowing down the reaction. nih.gov

Electronic Effects: The electronic nature of the substituents on the silicon atom also plays a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. nih.gov

Applications of Trichloro Ethoxy Silane in Advanced Materials Science

Surface Functionalization and Interface Engineering

The ability of trichloro(ethoxy)silane to alter the surface properties of materials is a key area of its application. This includes its function as a silane (B1218182) coupling agent, its use in creating water-repellent surfaces, and its role in the modification of nanoparticles.

Organofunctional silanes, including trichloro(ethoxy)silane, act as molecular bridges to enhance the bond between dissimilar materials, such as inorganic fillers and organic polymers. nih.gov This functionality is crucial in the development of high-performance composite materials.

The general mechanism involves two main steps:

Hydrolysis: In the presence of water, the hydrolyzable groups (in this case, chloro and ethoxy groups) react to form reactive silanol (B1196071) groups (Si-OH). nih.govencyclopedia.pub

Condensation: These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds (Si-O-Substrate). They can also self-condense to form a durable polysiloxane network on the surface. nih.govencyclopedia.pub

Trichloro(ethoxy)silane is utilized to improve the adhesion between inorganic reinforcements (like glass fibers or silica (B1680970) particles) and polymer matrices. nih.govgoogle.com By forming a chemical link at the interface, the silane coupling agent enhances the stress transfer between the two phases, leading to improved mechanical properties of the composite material. nih.gov This is critical in applications where long-term durability and performance are essential.

The effectiveness of silanes in promoting adhesion is attributed to two primary mechanisms:

Chemical Bonding: The organofunctional group of the silane can react with the polymer matrix, while the silanol groups bond to the inorganic surface. nih.gov

Interpenetrating Polymer Networks (IPNs): The formation of a cross-linked silane layer at the interface can create a region of interpenetrating networks with the polymer matrix, further enhancing adhesion. nih.govencyclopedia.pub

The interaction of trichloro(ethoxy)silane with inorganic substrates is fundamental to its function as a coupling agent. nih.gov The surface of many inorganic materials, such as glass, metals, and silica, possesses hydroxyl (-OH) groups. nih.govsemi.ac.cn The silanol groups generated from the hydrolysis of trichloro(ethoxy)silane can form strong hydrogen bonds with these surface hydroxyls, followed by a condensation reaction that results in the formation of covalent metallo-siloxane bonds (e.g., Si-O-Metal). nih.gov This process creates a robust and durable interface between the organic and inorganic components. nih.gov

| Substrate Type | Relevant Surface Groups | Bonding Mechanism with Silane |

| Glass, Silica | Silanol groups (Si-OH) semi.ac.cn | Condensation to form Si-O-Si bonds nih.gov |

| Metals (e.g., Aluminum) | Metal hydroxide (B78521) groups (M-OH) | Condensation to form M-O-Si bonds nih.gov |

Trichloro(ethoxy)silane can be employed to render surfaces hydrophobic, or water-repellent. By reacting the silane with a hydroxylated surface, the ethoxy and chloro groups are replaced by a network of siloxane bonds, while the ethyl group from the ethoxy moiety can be oriented outwards. This creates a low-energy surface that repels water. The degree of hydrophobicity can be controlled by the reaction conditions and the density of the resulting silane layer. Alkyl silanes are specifically noted for their use in creating hydrophobic surfaces for applications like water repellents. encyclopedia.pub

The surface of nanoparticles, such as silica or metal oxides, can be modified using trichloro(ethoxy)silane to improve their dispersion in polymer matrices and to introduce specific functionalities. google.com This surface treatment prevents the agglomeration of nanoparticles, which is a common challenge in the fabrication of nanocomposites. By carefully controlling the reaction, a uniform coating of the silane can be applied to the nanoparticle surface. This functionalization is a key step in harnessing the unique properties of nanomaterials for advanced applications.

Enhancement of Adhesion in Composites

Hydrophobic Surface Modification

Sol-Gel Process Applications

The sol-gel process is a versatile method for synthesizing materials, particularly metal oxides, from chemical precursors. Trichloro(ethoxy)silane can be used as a precursor in sol-gel synthesis, often in combination with other silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS). researchgate.netnih.gov

The process generally involves the hydrolysis and subsequent condensation of the precursors in a solvent. The presence of the chloro groups in trichloro(ethoxy)silane can lead to faster hydrolysis rates compared to standard alkoxysilanes. By controlling the reaction parameters such as pH, temperature, and precursor concentration, the properties of the final material, such as particle size, porosity, and surface area, can be tailored. nih.govaidic.it This method is used to produce a variety of materials, including silica nanoparticles and porous inorganic solids. nih.govgoogle.com

| Sol-Gel Parameter | Effect on Nanoparticle Properties | Supporting Findings |

| Reaction Temperature | Higher temperatures can promote hydrolysis and condensation rates, leading to larger particle sizes. aidic.it | Increasing temperature from 30 °C to 70 °C resulted in an increase in silica nanoparticle size from 28.91 nm to 113.22 nm. aidic.it |

| Precursor Concentration | Can influence the final particle size and distribution. | The synthesis of submicron silica particles has been studied using various concentrations of TEOS. researchgate.net |

| Solvent | The choice of solvent (e.g., different alcohols) can affect the resulting particle size. researchgate.net | Shorter chain length alcohols have been shown to produce smaller silica particles. researchgate.net |

Preparation of Silica-Based Materials

Trichloro(ethoxy)silane is a key precursor in the synthesis of various silica-based materials. instras.comnih.gov Its utility stems from the ability of the trichlorosilyl (B107488) group to undergo hydrolysis and condensation reactions, forming a stable silica network, while the ethoxy group can be used to modify the reaction kinetics and the final properties of the material. researchgate.netgelest.com

Thin Film Deposition

Trichloro(ethoxy)silane is utilized in the deposition of thin silica films through techniques like chemical vapor deposition (CVD) and sol-gel processes. website-files.comresearchgate.net In CVD, the volatile nature of trichloro(ethoxy)silane allows it to be introduced into a reaction chamber in the gas phase, where it reacts with a substrate surface to form a uniform thin film. website-files.comresearchgate.net The deposition process can be influenced by various parameters, including temperature, pressure, and the presence of other reactive gases. researchgate.net

The sol-gel method offers another route for thin film deposition. researchgate.net This process involves the hydrolysis and condensation of trichloro(ethoxy)silane in a solution to form a "sol," which is a colloidal suspension of silica particles. researchgate.net This sol can then be applied to a substrate by dip-coating, spin-coating, or spray-coating, followed by a drying and heating process to form a dense silica film. researchgate.netmdpi.com The properties of the resulting film, such as thickness and porosity, can be controlled by adjusting the sol-gel chemistry and deposition parameters. For instance, the use of acid or base catalysts can alter the rates of hydrolysis and condensation, thereby influencing the final film structure. google.comgoogle.com

Xerogel and Aerogel Synthesis

Trichloro(ethoxy)silane is also a valuable precursor in the synthesis of xerogels and aerogels, which are highly porous, low-density materials with large surface areas. nih.govresearchgate.netwikipedia.org The synthesis of these materials typically begins with a sol-gel process, similar to that used for thin film deposition, to create a wet gel. nih.govresearchgate.net

To produce a xerogel , the wet gel is dried under ambient conditions, which often leads to some shrinkage and a denser structure compared to aerogels. nih.gov The properties of the resulting xerogel can be tailored by co-condensing trichloro(ethoxy)silane with other silicon alkoxides, such as tetraethoxysilane (TEOS), and by controlling the reaction conditions. nih.govnih.gov

Aerogels , on the other hand, are produced by drying the wet gel under supercritical conditions, which preserves the gel's porous structure by avoiding the capillary stresses that cause shrinkage during conventional drying. researchgate.netwikipedia.org This results in materials with extremely low densities and high porosity. wikipedia.org Trichloro(ethoxy)silane can be used in conjunction with other precursors to create aerogels with specific surface properties. For example, the incorporation of organic groups can lead to hydrophobic aerogels. nih.gov

Table 1: Comparison of Xerogel and Aerogel Synthesis from Trichloro(ethoxy)silane

| Feature | Xerogel Synthesis | Aerogel Synthesis |

| Drying Method | Ambient pressure drying | Supercritical or freeze-drying wikipedia.org |

| Resulting Structure | Often denser with some pore collapse | Highly porous with minimal shrinkage wikipedia.org |

| Key Precursors | Trichloro(ethoxy)silane, often with TEOS nih.govnih.gov | Trichloro(ethoxy)silane, TEOS, other modifying silanes researchgate.netnih.gov |

| Process Control | Control of sol-gel chemistry (pH, catalyst) nih.gov | Control of sol-gel chemistry and supercritical extraction researchgate.netwikipedia.org |

Hybrid Organic-Inorganic Materials Development

The bifunctional nature of trichloro(ethoxy)silane makes it an excellent candidate for the development of hybrid organic-inorganic materials. agh.edu.plrsc.org These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level. nih.govresearchgate.net

The trichlorosilyl group of trichloro(ethoxy)silane can react with other inorganic precursors to form a robust inorganic network. Simultaneously, the ethoxy group, or a functional group introduced by modifying it, can be used to incorporate organic moieties into the material structure. This allows for the creation of a wide range of hybrid materials with tailored properties for specific applications, such as coatings, membranes, and sensors. rsc.orgnih.gov

Role as a Precursor in Material Architectures

Trichloro(ethoxy)silane serves as a fundamental precursor in the bottom-up fabrication of complex material architectures. instras.commdpi.com Its ability to undergo controlled hydrolysis and condensation reactions allows for the precise assembly of silica-based nanostructures. instras.com By carefully controlling the reaction conditions, it is possible to direct the self-assembly of trichloro(ethoxy)silane molecules into specific shapes and structures, such as nanoparticles, nanowires, and mesoporous frameworks. instras.commdpi.com

These nanostructured materials exhibit unique optical, electronic, and catalytic properties that are not found in their bulk counterparts. The versatility of trichloro(ethoxy)silane as a precursor makes it a valuable tool for designing and fabricating advanced materials with customized architectures and functionalities. agh.edu.plmdpi.com

Catalysis and Immobilization

Beyond its role in material synthesis, trichloro(ethoxy)silane also finds applications in the field of catalysis, particularly in hydrosilylation reactions and for the immobilization of catalysts.

Trichloro(ethoxy)silane in Hydrosilylation Reactions

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov This reaction is a cornerstone of silicone chemistry and is used to produce a wide variety of organosilicon compounds. nih.gov While trichloro(ethoxy)silane itself does not directly participate as a catalyst, it is a crucial precursor for creating compounds that are used in hydrosilylation. google.com For example, it can be a starting material for the synthesis of more complex silanes that are then used in these reactions. evitachem.com The reactivity of the trichlorosilyl group allows for the attachment of various organic groups, which can influence the catalytic activity and selectivity of the final product. evitachem.com

Support for Heterogeneous Catalysts

In heterogeneous catalysis, the support material plays a crucial role beyond simply providing a surface for the active catalytic species; it can influence the catalyst's activity, selectivity, and stability. mdpi.comnih.gov Trichloro(ethoxy)silane is utilized to modify the surface of common catalyst supports, such as silica and alumina, to tailor these properties. researchgate.netresearchgate.netipl.pt The modification process involves the hydrolysis of trichloro(ethoxy)silane and subsequent condensation with the surface hydroxyl groups of the support material. researchgate.netsemi.ac.cn This reaction grafts silane molecules onto the support, altering its surface chemistry. researchgate.netresearchgate.net

| Modification Step | Description | Intended Effect on Catalyst System | Reference |

|---|---|---|---|

| Hydrolysis | The ethoxy (-OC2H5) and chloro (-Cl) groups of the silane react with water to form reactive silanol (Si-OH) groups. | Activation of the precursor molecule for subsequent reaction. | semi.ac.cnnih.gov |

| Condensation | The newly formed silanol groups react with hydroxyl (-OH) groups on the catalyst support (e.g., silica, alumina). | Forms strong, stable covalent M-O-Si bonds (where M is a metal from the support like Si or Al), anchoring the silane to the surface. | |

| Surface Layer Formation | A cross-linked polysiloxane network forms on the support surface. | Improves dispersion and stability of the active metal phase, prevents aggregation, and enhances overall catalyst durability. | researchgate.netnih.gov |

Functionalization for Biocatalyst Immobilization

The immobilization of enzymes on solid supports is a critical technology in biocatalysis, as it enhances enzyme stability, facilitates separation from the reaction mixture, and allows for continuous processing and reuse. academie-sciences.frdiva-portal.org Organosilanes are instrumental in preparing supports for the covalent attachment of enzymes. google.comchalmers.se While aminosilanes like (3-aminopropyl)triethoxysilane (APTES) are commonly used directly, trichloro(ethoxy)silane can serve as a precursor or component in the surface modification process to create a suitable anchor layer for further functionalization. researchgate.netnih.gov

The process typically involves creating a silane layer on a support material, often silica-based. chalmers.se This is achieved through the hydrolysis and condensation mechanism. semi.ac.cnumd.edu The surface is then activated, for example, with a cross-linking agent like glutaraldehyde, which can form bonds with both the functionalized surface and the amino groups on the enzyme, thereby immobilizing it. google.comchalmers.senih.gov This covalent binding ensures a strong attachment, which minimizes enzyme leaching and enhances operational stability. academie-sciences.fr Research has shown that immobilization can significantly protect enzymes, increasing their lifetime and robustness under various process conditions. nih.govnih.gov

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Support Preparation | A solid support, typically with surface hydroxyl groups (e.g., silica gel), is prepared. | Provides the foundational material for enzyme attachment. | chalmers.se |

| 2. Surface Silanization | The support is treated with a silane solution (e.g., containing trichloro(ethoxy)silane or its derivatives), leading to hydrolysis and condensation. | Creates a reactive or functionalizable layer on the support surface (e.g., an amino-functionalized surface if using aminosilanes). | google.comnih.gov |

| 3. Activation | The functionalized support is treated with a bifunctional cross-linking agent, such as glutaraldehyde. | Introduces reactive aldehyde groups that can covalently bind to the enzyme. | chalmers.senih.gov |

| 4. Enzyme Immobilization | The activated support is incubated with a solution containing the enzyme. | Forms stable, covalent bonds between the support and the enzyme, resulting in an immobilized biocatalyst. | academie-sciences.frlew.ro |

Advanced Coatings and Protective Layers

The ability of trichloro(ethoxy)silane to form dense, cross-linked inorganic networks makes it a valuable component in the formulation of advanced coatings. semi.ac.cn Through the sol-gel process, which involves hydrolysis and condensation, it can be used to deposit thin, protective silica or organosilica films on various substrates. google.com These coatings are used to enhance surface properties such as corrosion and abrasion resistance. minmetalseast.com

Anti-Corrosion Formulations

Silane-based coatings are an effective, environmentally friendlier alternative to traditional chromium-based anti-corrosion treatments. When applied to a metal surface, trichloro(ethoxy)silane hydrolyzes to form silanols, which then condense with metal hydroxide groups on the substrate to form stable M-O-Si covalent bonds. nih.gov Further condensation between silanol molecules creates a dense, highly cross-linked siloxane (Si-O-Si) network. nih.gov

This siloxane film acts as a physical barrier, impeding the transport of corrosive species like water, oxygen, and chloride ions to the metal surface. nih.govspecialchem.com The inherent hydrophobicity of the silane layer further enhances its protective qualities by repelling water. nih.gov The performance of these anti-corrosion coatings can be further improved by incorporating corrosion inhibitors or nanoparticles like silica (SiO₂), cerium oxide (CeO₂), or titania (TiO₂) into the silane formulation, which can fill pores and further reduce permeability. researchgate.netmdpi.com

| Coating System | Substrate | Key Finding | Reference |

|---|---|---|---|

| Organosilicon layer via PACVD | Carbon Steel | Showed significantly enhanced resistance to 3% NaCl solution. Argon plasma pretreatment further improved corrosion resistance, achieving 96% protection efficiency. | nih.gov |

| Epoxy coating with SiO₂ nanoparticles | Mild Steel | The addition of SiO₂ nanoparticles to an epoxy coating significantly improved corrosion resistance in 3.5% NaCl solution. | researchgate.net |

| Silane-zeolite hybrid coatings with cerium nitrate | AA6061 Aluminum Alloy | Composite coatings demonstrated anti-corrosive properties on the aluminum alloy substrate. | researchgate.net |

Abrasion-Resistant Coatings

Plastic materials, while offering advantages like low weight and impact resistance, often suffer from poor surface hardness and are easily scratched. researchgate.net Silane-based coatings are widely applied to improve the abrasion resistance of these materials. gelest.comgoogle.com The formation of a hard, inorganic/organic hybrid layer from organosilane precursors like trichloro(ethoxy)silane is key to this application. google.com

The curing of the applied silane solution results in a highly cross-linked, three-dimensional network that significantly increases the surface hardness. paint.org The effectiveness of these coatings can be enhanced by combining different types of silanes or by incorporating hard inorganic nanoparticles, such as silica or alumina, into the coating formulation. google.commdpi.com This creates a composite material with superior mechanical properties. Research has demonstrated that such coatings can lead to substantial improvements in properties like pencil hardness and resistance to wear in standardized abrasion tests. paint.org For instance, the addition of an epoxysilane emulsion to an acrylic latex coating has been shown to improve both MEK resistance and pencil hardness after curing. paint.org

| Coating Formulation | Substrate/System | Measured Property | Result | Reference |

|---|---|---|---|---|

| Acrylic latex with β-(3,4-epoxycyclohexyl)ethyltriethoxysilane emulsion | Coating Film | Pencil Hardness | Improved from HB (control) to H-2H. | paint.org |

| Acrylic latex with β-(3,4-epoxycyclohexyl)ethyltriethoxysilane emulsion | Coating Film | MEK Resistance (Double Rubs) | Increased from <10 (control) to >200. | paint.org |

| Composite silane emulsion with Tetraethyl orthosilicate (TEOS) | Cement Paste | Vickers Hardness (MPa) | Increased compared to unmodified silane emulsion. | mdpi.com |

| Two-silane CVD with (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Nylon and Silicon Oxide | Abrasion Resistance | Films demonstrated robustness in abrasion testing. | researchgate.net |

Advanced Characterization Methodologies for Trichloro Ethoxy Silane Derived Systems

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific atomic nuclei. In the context of trichloro(ethoxy)silane-derived systems, NMR is indispensable for characterizing the extent of hydrolysis and condensation reactions, as well as for confirming the structure of the organic components. researchgate.netmdpi.comnih.gov

29Si NMR for Siloxane Network Characterization

Silicon-29 NMR (29Si NMR) spectroscopy is the principal tool for directly investigating the silicon-oxygen backbone of polysiloxane networks formed from the hydrolysis and condensation of trichloro(ethoxy)silane. rsc.orguni-muenchen.de The chemical shift of the 29Si nucleus is highly sensitive to its local bonding environment, specifically the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom. This allows for the differentiation and quantification of various silicon species within the network.

The notation Tn is commonly used to describe these species, where 'T' signifies a trifunctional silicon atom (derived from a precursor like trichloro(ethoxy)silane) and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages).

T0 species: Represents the unreacted or fully hydrolyzed monomer, R-Si(OH)3 or R-Si(OR')3, where no siloxane bonds have formed. These typically appear in the upfield region of the spectrum.

T1 species: Corresponds to a silicon atom with one siloxane bond, representing a chain end. The chemical shift for T¹ species is typically found around -50 ppm. mdpi.com

T2 species: Indicates a silicon atom with two siloxane bonds, characteristic of a linear chain segment. These species resonate at approximately -60 ppm. mdpi.com

T3 species: Represents a fully condensed silicon atom with three siloxane bonds, forming a cross-linking point in the network. These are the most downfield signals, typically appearing around -70 ppm. researchgate.netmdpi.com

The relative intensities of these Tn peaks in the 29Si NMR spectrum provide a quantitative measure of the degree of condensation and cross-linking within the siloxane network. csic.esunm.edu For instance, a higher proportion of T3 species indicates a more densely cross-linked and rigid material. In situ 29Si NMR can be employed to monitor the kinetics of the hydrolysis and condensation reactions over time, providing valuable information on the formation of intermediate species. researchgate.netresearchgate.netresearchgate.net

Table 1: Typical 29Si NMR Chemical Shifts for T-species in Siloxane Networks

| Species | Description | Typical Chemical Shift (ppm) |

|---|---|---|

| T0 | Monomer/Hydrolyzed Monomer | ~ -40 |

| T1 | One Siloxane Bond (Chain End) | ~ -50 |

| T2 | Two Siloxane Bonds (Linear Chain) | ~ -60 |

This table provides generalized chemical shift ranges. Actual values can vary depending on the specific chemical environment and experimental conditions. mdpi.com

1H and 13C NMR for Organic Moiety Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the organic ethoxy (-OCH₂CH₃) groups of trichloro(ethoxy)silane and its derivatives. acs.orgrsc.org These techniques confirm the presence and integrity of the organic functionalities and can also provide information about their local environment.

¹H NMR: In the ¹H NMR spectrum, the ethoxy group gives rise to two characteristic signals:

A quartet corresponding to the methylene (B1212753) protons (-OCH₂-)

A triplet corresponding to the methyl protons (-CH₃)

The integration of these signals can be used to quantify the ethoxy content. Furthermore, changes in the chemical shift of the methylene protons can indicate the hydrolysis of the ethoxy group to a silanol (B1196071) (Si-OH) group. researchgate.net

¹³C NMR: Similarly, the ¹³C NMR spectrum will show distinct resonances for the two carbon atoms of the ethoxy group.

The methylene carbon (-OCH₂-)

The methyl carbon (-CH₃)

¹³C NMR is particularly useful for confirming the covalent attachment of the ethoxy group to the silicon atom and for identifying any potential side reactions or degradation of the organic moiety. csic.esacs.org Both ¹H and ¹³C NMR can be used in conjunction with 29Si NMR to build a comprehensive picture of the hybrid organic-inorganic structure. acs.orgpaint.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Ethoxy Group in Ethoxysilanes

| Nucleus | Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OCH₂- | 3.8 |

| ¹H | -CH₃ | 1.2 |

| ¹³C | -OCH₂- | 58 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific chemical bonds and functional groups, making them invaluable for studying trichloro(ethoxy)silane derived systems. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is particularly effective for identifying polar functional groups. In the analysis of trichloro(ethoxy)silane systems, FTIR is used to monitor the key chemical transformations occurring during hydrolysis and condensation.

Key vibrational bands of interest include:

Si-O-Si stretching: A broad and strong absorption band typically observed in the range of 1000-1100 cm⁻¹ is the hallmark of the siloxane network formation. researchgate.netmatec-conferences.org The exact position and shape of this band can provide qualitative information about the structure and degree of condensation of the network. ajol.info

Si-OH stretching: The presence of silanol groups, resulting from the hydrolysis of ethoxy groups, is indicated by a broad band around 3200-3700 cm⁻¹ (associated with hydrogen-bonded silanols) and a sharper peak around 3740 cm⁻¹ (for isolated silanols). utwente.nl

C-H stretching: Vibrations of the ethyl group appear in the 2850-3000 cm⁻¹ region. utwente.nl

Si-O-C stretching: The bond between silicon and the ethoxy group exhibits a characteristic absorption around 1100 cm⁻¹.

By monitoring the decrease in the intensity of Si-O-C and the increase in Si-O-Si and Si-OH bands, FTIR provides a powerful means to follow the progress of the sol-gel reaction. ajol.inforesearchgate.net

Table 3: Key FTIR Absorption Bands for Trichloro(ethoxy)silane Derived Systems

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-Si | Asymmetric Stretch | 1000-1100 |

| Si-OH | Stretch (H-bonded) | 3200-3700 |

| Si-OH | Stretch (Isolated) | ~3740 |

| C-H (in -CH₂CH₃) | Stretch | 2850-3000 |

This table presents typical wavenumber ranges for the indicated functional groups. utwente.nlgelest.com

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. sapub.orgmt.com For silane-derived systems, Raman spectroscopy is highly effective for studying the inorganic Si-O-Si network. rsc.orgresearchgate.net

Key Raman active modes include:

Si-O-Si symmetric stretching: This vibration gives rise to a strong and sharp peak, which is characteristic of the siloxane network. The position of this peak can be sensitive to the ring size and conformation of the siloxane structures. researchgate.net

Si-O stretching: Vibrations associated with the Si-O bonds in both the precursor and the resulting network can be observed. mdpi.com

C-H stretching and bending modes: The organic ethoxy groups also produce distinct signals in the Raman spectrum, which can be used to confirm their presence. mdpi.com

Raman spectroscopy is often used to study the cure process of silane-based coatings and to characterize the structure of the final material. paint.org Its ability to be used with aqueous samples and through glass or polymer windows makes it suitable for in-situ monitoring of reactions. mt.com

Table 4: Key Raman Shifts for Trichloro(ethoxy)silane Derived Systems

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| Si-O-Si | Symmetric Stretch | 490 |

| Si-O | Stretch | 621 |

This table provides representative Raman shifts. The exact values can vary based on the molecular structure and environment. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Thermal Analysis

Thermal analysis techniques are essential for evaluating the stability and degradation behavior of trichloro(ethoxy)silane derived materials when subjected to heat.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials derived from trichloro(ethoxy)silane, TGA provides critical data on thermal stability, decomposition temperatures, and the composition of the final residue. The analysis can reveal distinct weight loss steps corresponding to the evaporation of residual solvent, the loss of unreacted ethoxy groups, and the decomposition of the organic components, ultimately leading to a stable silica (B1680970) or silicate (B1173343) residue at high temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine transition temperatures such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For cross-linked systems derived from trichloro(ethoxy)silane, DSC can be used to study the extent of cure by measuring the residual heat of reaction. It can also provide insights into the effects of the silane (B1218182) on the thermal properties of polymer blends or composites.

Thermogravimetric Analysis (TGA)

Morphological and Microstructural Characterization

Understanding the surface topography and internal structure of materials derived from trichloro(ethoxy)silane is crucial for predicting their performance in various applications.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high magnifications. An electron beam is scanned across the sample's surface, and the resulting signals (secondary electrons, backscattered electrons) are used to generate an image. For films and coatings derived from trichloro(ethoxy)silane, SEM can be used to assess surface uniformity, identify defects such as cracks or pinholes, and examine the cross-sectional structure of multilayer systems. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface, complementing the information obtained from XPS.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. hawaii.edu This method provides high-resolution imaging, enabling the characterization of materials at the nanoscale. In the context of systems derived from trichloro(ethoxy)silane and other alkoxysilanes, TEM is invaluable for visualizing the morphology, size, and distribution of silica nanoparticles and the structure of resultant films and coatings.

Research on silica nanoparticles synthesized from various silane precursors, including ethoxysilanes, demonstrates the utility of TEM in determining particle size and morphology. researchgate.netresearchgate.netmdpi.com For instance, studies have shown that by varying reaction conditions such as the concentration of precursors like tetraethylorthosilicate (TEOS) and ammonia (B1221849), silica nanoparticles with controlled sizes can be produced, a fact readily confirmed and measured through TEM imaging. researchgate.netmdpi.com TEM images reveal that silica nanoparticles are often spherical and can have narrow size distributions, with diameters in the range of 10-20 nm. researchgate.net

Cryo-TEM, a specialized form of TEM where samples are flash-frozen in their native state, offers the advantage of visualizing biological specimens and nanoparticles without the artifacts introduced by dehydration and chemical fixation. nih.gov This is particularly useful for studying the structure of extracellular vesicles that might be targeted or modified with silane-based systems. nih.gov

The following table summarizes findings from various studies where TEM was used to characterize systems derived from ethoxysilane (B94302) precursors.

| Precursor(s) | System Studied | Key Findings from TEM |

| Tetraethylorthosilicate (TEOS), Ammonia | Silica Nanoparticles | Controlled particle size by varying water and ammonia concentrations. researchgate.net |

| Tetraethylorthosilicate (TEOS) | Silica-reinforced natural rubber | Spherical silica nanoparticles (10-20 nm) surrounded by rubber layers. researchgate.net |

| 3-aminopropyl triethoxy silane (APTES) | Mesoporous Silica Nanoparticles | Calcination at 400°C did not cause aggregation and particles retained ordered mesoporous structures. thno.org |

| Tetraethyl orthosilicate (B98303) (TEOS), (3-aminopropyl)triethoxysilane (APS) | Silica Nanoparticles | Tracked physical changes during nanoparticle dissolution. rsc.org |

| Tetraethylorthosilicate (TEOS) | Silica Nanoparticles | Systematic variation of reaction conditions allows for controlled synthesis of nanoparticle size. mdpi.com |

This table is based on data from multiple research articles.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of materials. covalentmetrology.com It provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and phase composition. uhu-ciqso.es For systems derived from trichloro(ethoxy)silane and related precursors, XRD is primarily used to assess the amorphous or crystalline nature of the resulting silica films and coatings.

Silica films produced from the sol-gel method using precursors like tetraethyl orthosilicate (TEOS) are often amorphous. researchgate.net XRD patterns of such films typically show a broad peak, or halo, over a wide 2θ range (e.g., 20-30°), which is characteristic of an amorphous silica matrix. researchgate.netmdpi.com This indicates the absence of a long-range ordered crystalline structure. The presence of this broad band confirms that no significant crystalline phase was formed during the initial drying of the films at low temperatures. researchgate.net

However, XRD can also detect the presence of crystalline components within a composite material. For instance, in silica films impregnated with silver (Ag), XRD patterns can identify diffraction peaks corresponding to crystalline silver or silver oxide phases, in addition to the broad peak of the amorphous silica. mdpi.com Similarly, in studies of nanostructured films composed of silicon crystallites in an amorphous silicon carbon matrix, XRD is used to determine the size and fraction of the silicon crystallites. researchgate.net

The following table presents typical XRD findings for silica-based systems.

| Precursor(s) | System Studied | Key Findings from XRD |

| Tetraethyl orthosilicate (TEOS) | Silica Thin Films | A broad peak in the 2θ range of 20-27° indicates an amorphous silica matrix. researchgate.net |

| Tetraethylorthosilicate (TEOS), Silver (Ag) | Silica/Ag Thin Films | Revealed the presence of crystalline Ag and AgO phases alongside the amorphous silica. mdpi.com |

| Silane, Methane, Hydrogen | Nanostructured Silicon Films | Used to determine the size and fraction of silicon crystallites embedded in an amorphous matrix. researchgate.net |

| Octadecyltrichlorosilane, Perylenesilane | Optically Anisotropic Silica Films | Showed diffraction peaks corresponding to the ordered packing of perylene (B46583) molecules. rsc.org |

This table is based on data from multiple research articles.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a length scale of approximately 1 to 500 nm. berstructuralbioportal.org It is particularly useful for investigating the structure of complex systems like polymers, biomolecules, and nanoparticles in solution or in bulk. epj-conferences.orgiaea.org A key advantage of SANS is its ability to use contrast variation, often by substituting hydrogen with deuterium, to selectively highlight different components within a multicomponent system. berstructuralbioportal.org

While traditionally considered a low-resolution technique, recent advancements have shown that SANS can provide molecular-level insights into nanoparticle interfaces. rsc.org This includes quantifying the length of organic ligand chains, assessing nanoparticle heterogeneity, and detailing the structure of surrounding ion layers in solution. rsc.org

In the context of silane-derived systems, SANS can be used to probe the structure of self-assembled monolayers and the distribution of nanoparticles within a matrix. For example, SANS, in combination with molecular dynamics simulations, has been used to characterize the structure of biomass and the interaction of solvents with its components, which is relevant for understanding the behavior of silane-based treatments on natural materials. berstructuralbioportal.org The technique can reveal how materials like lignin (B12514952) and cellulose (B213188) dissociate and how their morphology changes with temperature. berstructuralbioportal.org

SANS is also valuable for studying the structure and conformation of proteins and other biomacromolecules, which is important when considering the interaction of silane-modified surfaces with biological systems. epj-conferences.orgepj-conferences.org The technique allows for the assessment of conformational changes that occur when macromolecules form higher-order assemblies. epj-conferences.org

| System Studied | Information Obtained from SANS |

| Multicomponent Nanoparticles | Quantification of organic ligand chain lengths, nanoparticle heterogeneity, and structure of surrounding counter-ion layers. rsc.org |

| Biomass (e.g., Plant Cell Walls) | Temperature-dependent changes in morphology, dissociation of components like lignin and cellulose. berstructuralbioportal.org |

| Biological Macromolecules and Complexes | Low-resolution structures, disposition of components, and conformational changes upon assembly. epj-conferences.orgepj-conferences.org |

| Polymers and Nanocomposites | Structure and distribution of nanoparticles within a polymer matrix. |

This table illustrates the type of information that can be obtained from SANS studies.

Surface Properties and Wettability Assessment

Contact Angle Measurements

Contact angle measurement is a fundamental technique for characterizing the wettability of a surface, which is the tendency of a liquid to spread across or adhere to it. aalto.fi The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. aalto.fi A low contact angle indicates a hydrophilic (water-attracting) surface, while a high contact angle signifies a hydrophobic (water-repelling) surface. aalto.fi For surfaces treated with trichloro(ethoxy)silane and other silanes, contact angle measurements are crucial for evaluating the effectiveness of the surface modification.

The formation of a silane layer on a substrate can significantly alter its surface energy and, consequently, its wettability. researchgate.net For instance, coatings based on well-cross-linked alkoxysilanes can exhibit a highly hydrophobic character, with water contact angles reported to be around 90° or higher. researchgate.net The introduction of specific functional groups, such as long alkyl chains or fluoroalkyl groups, through silanization can further increase hydrophobicity, leading to superhydrophobic surfaces with contact angles exceeding 150°. researchgate.netacs.org

Studies have shown a direct correlation between the type of silane precursor and the resulting contact angle. For example, modifying a surface with octyl-modified silane has been shown to produce highly hydrophobic coatings. mdpi.com The concentration of the silane solution and the treatment conditions can also influence the final wettability. nih.gov In some cases, increasing the concentration of hydrophobic components like octadecyl chains in a silica film can lead to an increase in the water contact angle. rsc.org

The following table summarizes contact angle data for various surfaces treated with different silane compounds.

| Silane/Coating System | Substrate | Water Contact Angle (°) | Reference |

| Properly-cross-linked alkoxysilane film | Sandblasted samples | > 90 | researchgate.net |

| Octadecylsilane-perylenesilane film (PO-Si) | Glass | ~107 (alkyl side), ~70 (aqueous side) | rsc.org |

| Methyl trichlorosilane (B8805176) | Functionalized mesh | 161 | acs.org |

| 1H, 1H, 2H, 2H-perfluoro silane | Functionalized mesh | 163 | acs.org |

| Octyl-modified silica nanostructured material | Travertine stone | Highly hydrophobic | mdpi.com |

| Silane-treated limestone | Limestone | > 90 | nih.gov |

| Dursan Prototype (silane-based) | Rough coupon | 163 | silcotek.com |

This table is based on data from multiple research articles.

Electrochemical Impedance Spectroscopy (EIS) for Barrier Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique for evaluating the corrosion protection performance of coatings. mdpi.comresearchgate.net It works by applying a small amplitude AC potential to a sample and measuring the current response over a range of frequencies. The resulting impedance data can be used to characterize the barrier properties of a coating, which relate to its ability to prevent corrosive species like water and ions from reaching the underlying metal substrate. mdpi.com

For systems derived from trichloro(ethoxy)silane and other silanes, EIS is widely used to assess the quality and protective nature of the formed silane layer. A high impedance value, particularly at low frequencies, is generally indicative of a coating with excellent barrier properties and good corrosion resistance. researchgate.net The formation of a dense, cross-linked siloxane (Si-O-Si) network during the curing of the silane film is crucial for achieving these high impedance values. researchgate.net

The molecular structure of the silane monomer, the curing time, and the inclusion of nanoparticles can all significantly influence the barrier properties as measured by EIS. researchgate.netscientific.net For example, studies have shown that the corrosion resistance of silane coatings can be improved by incorporating silica nanoparticles into the sol-gel film. scientific.net The impedance of the coating system can be modeled using equivalent electrical circuits, where elements such as the solution resistance (Rs), pore resistance (Rp), and coating capacitance (CPE) provide quantitative information about the coating's behavior. researchgate.net

The following table presents findings from EIS studies on various silane-based coatings.

| Silane System | Substrate | Key Findings from EIS | Reference(s) |

| 3-aminopropyltriethoxysilane and bis-3-triethoxysilylpropylamine | Steel | Barrier properties and corrosion protection are highly dependent on the curing process. researchgate.netnih.gov | researchgate.netnih.gov |

| Hybrid organic-inorganic sol-gel film with silica nanoparticles | Low carbon steel | Addition of silica nanoparticles improved the barrier properties and pore resistance of the silane coating. scientific.net | scientific.net |

| Tetraethylorthosilicate (TEOS) and trimethoxymethylsilane (B72481) (TMOMS) | Mild steel | A 50/50 mixture hydrolyzed for 24 hours provided greater corrosion resistance due to its hydrophobic nature and good bonding. nih.gov | nih.gov |

| (3-glycidyloxypropyl) trimethoxy silane (GPTMS) and (3-aminopropyl) trimethoxysilane (B1233946) (APTMS) | Mild steel | Coatings from the APTMS-based sol showed higher charge transfer resistance and improved corrosion resistance. nih.gov | nih.gov |

This table is based on data from multiple research articles.

Computational and Theoretical Investigations of Trichloro Ethoxy Silane Reactivity

Quantum Mechanical Approaches

Quantum mechanics forms the theoretical foundation for modeling chemical reactions with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are extensively used to explore the reactivity of silanes. nih.gov These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, transition states, and intermediates.

Density Functional Theory (DFT) has become a primary computational tool for studying the chemistry of alkoxysilanes due to its favorable balance of computational cost and accuracy. nih.govnih.gov It is widely applied to model the thermochemistry and kinetics of reactions involving chlorosilanes and alkoxysilanes. nih.gov Studies have benchmarked various density functionals and basis sets to ensure the reliability of calculations for reactions such as hydrolysis and condensation. nih.gov For gas-phase reactions, there is often excellent agreement between DFT-calculated values and experimental data, although calculations in a solvent environment can be less accurate. nih.gov

Computational models investigate how factors like pH influence the reaction mechanism. unm.edu Under acidic conditions, the reaction is often initiated by the protonation of an oxygen atom, while basic conditions involve a nucleophilic attack on the silicon atom. unm.edu Theoretical studies have explored whether these reactions proceed via an S_N_1-Si or S_N_2-Si mechanism, with some computational evidence suggesting the S_N_1-Si pathway may be more favorable than the commonly assumed S_N_2-Si mechanism in certain conditions. nih.govresearchgate.net DFT studies on related silanes show that the degree of hydrolysis significantly impacts the reaction pathways and adsorption energies on surfaces like silica (B1680970). researchgate.net

A key application of DFT is the calculation of activation energies (Ea), which quantify the energy barriers for chemical reactions and are essential for understanding reaction kinetics. researchgate.netresearchgate.net By mapping the potential energy surface and identifying the transition state structures, DFT can predict the feasibility and rate of specific reaction steps. aps.org For instance, in the hydrolysis of related silanes, DFT has been used to calculate the energy barriers for the stepwise replacement of alkoxy groups with hydroxyl groups. researchgate.net

| Compound | Condition | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 | nih.gov |

| Methyltriethoxysilane (MTES) | pH 3.83 | 97.84 | nih.gov |

| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 | nih.gov |

This table presents activation energies for the hydrolysis of related ethoxysilanes as determined in experimental studies, which are often rationalized and modeled using computational methods like DFT.

DFT calculations provide detailed information about the electronic structure of molecules, which is fundamental to their reactivity. By analyzing properties such as frontier molecular orbitals (HOMO and LUMO) and the distribution of electronic charge, researchers can predict the most likely sites for chemical attack. researchgate.netumich.edu For silanes, the electrophilicity of the central silicon atom is a key determinant of its reactivity towards nucleophiles, such as water or silanolate anions. researchgate.net Computational studies on similar molecules have shown that as hydrolysis proceeds, the replacement of –OEt groups with more electron-withdrawing –OH groups increases the electrophilic character of the silicon atom, potentially affecting the rates of subsequent condensation reactions. researchgate.net

Ab initio molecular orbital theory, which solves the electronic structure equations from first principles without reliance on empirical parameters, is another powerful tool for investigating reaction mechanisms. wayne.edu These methods are often more computationally demanding than DFT but can provide very high accuracy, serving as a benchmark for other computational techniques. nih.govwayne.edu Ab initio calculations have been successfully applied to study the initial steps of silane (B1218182) oxidation and the oligomerization of silicic acid, providing fundamental insights into the formation of silicon-oxygen bonds. nih.govwayne.edu In the context of alkoxysilane polymerization, ab initio methods can be used to explore the complex potential energy surfaces of hydrolysis and condensation reactions, helping to validate or refine mechanistic proposals derived from experimental observations or DFT calculations. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Activation Energy Determination

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanical methods are excellent for detailing individual reaction steps, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the collective behavior of molecules and the evolution of the system over longer timescales. nih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For trichloro(ethoxy)silane, MD can be used to simulate its behavior in solution or its interaction with surfaces. For example, MD studies on other silanes have provided detailed insights into the formation and structure of self-assembled monolayers on silica surfaces, revealing how factors like alkyl chain length and surface coverage influence the organization of the molecules. researchgate.net Such simulations can bridge the gap between the quantum mechanical description of a single molecule's reactivity and the macroscopic properties of the resulting material.

Theoretical Models of Silane Reaction Kinetics

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction kinetics of organosilanes like trichloro(ethoxy)silane. These models, primarily based on quantum mechanics, allow for the detailed investigation of reaction mechanisms, transition states, and energy landscapes that are often difficult to probe experimentally.

The primary methods employed are Density Functional Theory (DFT) and ab initio molecular orbital theory. iastate.edunih.gov These approaches are used to calculate the electronic structure and energies of molecules, transition states, and intermediates. rsc.org From these fundamental calculations, key kinetic parameters such as activation energies (Ea), Gibbs free energies of activation (ΔG‡), and reaction rate constants can be estimated using theories like the Transition State Theory (TST). nih.govunn.ru

For silanes, a central aspect of theoretical investigation is the mechanism of nucleophilic substitution at the silicon center, which is fundamental to hydrolysis and condensation reactions. Two primary mechanisms are often considered: a unimolecular, dissociative S_N_1-Si mechanism and a bimolecular, associative S_N_2-Si mechanism. researchgate.net Computational studies have shown that the preferred pathway depends significantly on the reaction conditions (such as pH) and the nature of the substituents on the silicon atom. researchgate.net For instance, in the hydrolysis of alkoxysilanes, DFT studies have supported a concerted S_N_2 mechanism involving a pentacoordinated silicon transition state under various pH conditions. researchgate.net

In the specific case of trichloro(ethoxy)silane, the reactivity is expected to be a hybrid of trichlorosilanes and trialkoxysilanes. The three chlorine atoms are highly electron-withdrawing and are excellent leaving groups, suggesting a very rapid, likely S_N_2-type, hydrolysis for the Si-Cl bonds. Theoretical studies on trichlorosilanes have shown that the energy barrier for hydrolysis is significantly lowered by the presence of even a single water molecule acting as a catalyst. iastate.edu The ethoxy group, being less reactive than the chloro groups, would hydrolyze at a slower rate. nih.gov